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Einecs 299-167-2 - 93857-34-2

Einecs 299-167-2

Catalog Number: EVT-12815197
CAS Number: 93857-34-2
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Einecs 299-167-2, also known as 2-Acetyl-1-pyrroline, is a volatile compound primarily recognized for its role in imparting a distinctive aroma to certain foods, particularly in fragrant rice varieties. It is classified as a heterocyclic compound, specifically a pyrroline, which is characterized by a five-membered ring containing nitrogen. The compound is of significant interest in both food science and chemical research due to its unique sensory properties and potential applications.

Source and Classification

2-Acetyl-1-pyrroline is naturally occurring and can be synthesized through various methods. It is classified under the following categories:

  • Chemical Classification: Heterocyclic compound, specifically a pyrroline.
  • Chemical Structure: Contains a five-membered ring with one nitrogen atom.
  • EINECS Number: 299-167-2.

The compound is primarily sourced from fragrant rice varieties, where it is produced during the Maillard reaction, contributing to the characteristic aroma of cooked rice.

Synthesis Analysis

Methods

The synthesis of 2-Acetyl-1-pyrroline can be achieved through several methods:

  1. Maillard Reaction: This non-enzymatic browning reaction occurs between reducing sugars and amino acids during cooking, leading to the formation of 2-Acetyl-1-pyrroline.
  2. Chemical Synthesis: Laboratory synthesis can involve the cyclization of appropriate precursors under controlled conditions.

Technical Details

In laboratory settings, synthetic routes often involve starting materials such as acetylacetone or similar compounds that undergo cyclization reactions. For example, the reaction of acetylacetone with ammonia under specific conditions can yield 2-Acetyl-1-pyrroline. The synthesis typically requires careful control of temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 2-Acetyl-1-pyrroline is C5H7NOC_5H_7NO, with a molecular weight of approximately 113.11 g/mol. The structure features:

  • A five-membered pyrroline ring.
  • An acetyl group attached to one of the carbon atoms in the ring.

Data

The compound has distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular conformation.

Chemical Reactions Analysis

Reactions

2-Acetyl-1-pyrroline can participate in various chemical reactions:

  1. Condensation Reactions: It can react with aldehydes or ketones to form more complex molecules.
  2. Oxidation Reactions: Under oxidative conditions, it may convert into other nitrogen-containing compounds.

Technical Details

Kinetic studies on the formation of 2-Acetyl-1-pyrroline during the Maillard reaction have shown that temperature and reactant concentrations significantly influence the yield. The reaction kinetics often follow first-order kinetics concerning the concentration of reactants involved in its formation.

Mechanism of Action

Process

The formation of 2-Acetyl-1-pyrroline during the Maillard reaction involves several steps:

  1. Initial Reaction: Reducing sugars react with amino acids to form Amadori products.
  2. Dehydration and Rearrangement: These products undergo further dehydration and rearrangement reactions.
  3. Cyclization: Eventually leads to the formation of heterocyclic compounds like 2-Acetyl-1-pyrroline.

Data

Research indicates that specific amino acids such as proline play a crucial role in enhancing the formation of this compound during cooking processes, highlighting its importance in flavor development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Characteristic aroma reminiscent of popcorn or cooked rice.
  • Boiling Point: Approximately 105 °C at atmospheric pressure.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Relatively stable under normal conditions but may decompose under extreme heat or acidic environments.

Relevant analyses have shown that the compound exhibits volatility, making it significant for flavoring applications in food products.

Applications

Scientific Uses

2-Acetyl-1-pyrroline has several applications:

  1. Flavoring Agent: Widely used in the food industry for its aromatic properties, especially in rice products.
  2. Research Tool: Utilized in studies examining flavor chemistry and the Maillard reaction's impact on food quality.
  3. Potential Pharmaceutical Applications: Investigated for its biological activities, including antioxidant properties.

Properties

CAS Number

93857-34-2

Product Name

Einecs 299-167-2

IUPAC Name

2-methyl-3-(2-methylphenyl)quinazolin-4-one;(2S)-5-oxopyrrolidine-2-carboxylic acid

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C16H14N2O.C5H7NO3/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19;7-4-2-1-3(6-4)5(8)9/h3-10H,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

BQVVMXDBXGGUJI-HVDRVSQOSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.C1CC(=O)NC1C(=O)O

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.C1CC(=O)N[C@@H]1C(=O)O

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